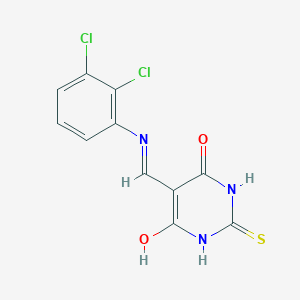

5-(((2,3-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds of this type generally belong to the class of organic compounds known as thioxopyrimidines . They contain a pyrimidine ring which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The specific compound you mentioned has additional functional groups attached to it, including a 2,3-dichlorophenyl group and a methylene group .

Molecular Structure Analysis

The molecular structure of such compounds is typically planar due to the conjugated system of double bonds in the pyrimidine ring . The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) can introduce some degree of non-planarity, depending on the specific arrangement of the other groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific groups attached to the pyrimidine ring. Some general properties that might be expected include a relatively high melting point due to the strong intermolecular forces, and good solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis of derivatives and reactions of similar compounds to understand their chemical behavior and potential applications. For instance, studies have investigated the synthesis of thiophene and pyrimidine derivatives, exploring their reactions with different chemical agents to create novel compounds with potential biological activity. The synthesis processes often involve multi-step reactions, demonstrating the compound's versatility in forming various heterocyclic compounds (Ahmad Al-Sheikh et al., 2009), (I. Shibuya).

Mechanistic Studies

Several studies have focused on understanding the mechanisms behind the reactions involving this compound or its derivatives. These studies provide insights into how these compounds interact with various reagents and the factors influencing their reactivity and stability. This knowledge is crucial for designing new synthetic routes and optimizing reaction conditions for the production of desired products (T. Kinoshita et al., 1989).

Potential Biological Applications

The structural motifs present in "5-(((2,3-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" derivatives are commonly found in compounds with biological activity. Research has been conducted to synthesize novel derivatives and evaluate their potential as anti-inflammatory, analgesic agents, and their ability to inhibit cyclooxygenase enzymes. These studies suggest that modifications of this compound could lead to the development of new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).

Methodological Advances

Research also includes the development of green chemistry approaches for synthesizing derivatives of this compound. For instance, a green and efficient method for the synthesis of "5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione" derivatives in water has been developed, showcasing the application of environmentally friendly solvents and conditions in organic synthesis. Such studies highlight the ongoing efforts to make chemical synthesis more sustainable and less harmful to the environment (Bhaveshkumar D. Dhorajiya et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments due to its role in controlling cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from proliferating uncontrollably

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Result of Action

The compound has shown cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It appears to induce apoptosis within these cells, leading to their death . This makes the compound a potential candidate for cancer treatment.

Safety and Hazards

Future Directions

The study of thioxopyrimidines and related compounds is a potentially interesting area of research, given their diverse range of biological activities. Future research could focus on synthesizing new derivatives of these compounds, studying their physical and chemical properties, and investigating their biological activities .

properties

IUPAC Name |

5-[(2,3-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2S/c12-6-2-1-3-7(8(6)13)14-4-5-9(17)15-11(19)16-10(5)18/h1-4H,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPUETMMOAQRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)

![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)